MC4 Receptor Selectivity Profile: SNT-207858 Offers Balanced Selectivity Over MC-3 and MC-5 Compared to SNT-207707
SNT-207858 displays 170-fold selectivity for MC4 over MC-3 and 40-fold selectivity over MC-5, while its closest analog SNT-207707 exhibits over 200-fold selectivity against both MC-3 and MC-5 [1]. This differential selectivity profile is critical because MC-3 and MC-5 receptors mediate distinct physiological processes; an antagonist with a balanced selectivity gap may produce a different off-target signature compared to one with equivalent selectivity against both subtypes.
| Evidence Dimension | MC4 receptor selectivity over MC3 and MC5 |
|---|---|
| Target Compound Data | 170-fold vs. MC-3; 40-fold vs. MC-5 (binding IC₅₀ = 22 nM on MC4) |
| Comparator Or Baseline | SNT-207707: >200-fold vs. MC-3 and >200-fold vs. MC-5 (binding IC₅₀ = 8 nM on MC4) |
| Quantified Difference | SNT-207858 has 4.25-fold lower selectivity over MC-5 compared to SNT-207707; selectivity over MC-3 is broadly similar (170-fold vs. >200-fold) |
| Conditions | Radioligand displacement binding assays against cloned human MC-3, MC-4, and MC-5 receptors [1] |
Why This Matters
The difference in MC5 selectivity directly impacts experimental design for studies where MC5-mediated effects (exocrine gland function, thermoregulation) must be excluded.
- [1] Weyermann P, Dallmann R, Magyar J, Anklin C, Hufschmid M, Dubach-Powell J, Courdier-Fruh I, Henneböhle M, Nordhoff S, Mondadori C. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice. PLoS One. 2009;4(3):e4774. View Source
